Hydroxychloroquine sulfate

概要

説明

ヒドロキシクロロキン硫酸塩は、主にマラリアがクロロキンに対して感受性を保持している地域におけるマラリアの予防と治療に使用される医薬品です。 また、関節リウマチ、全身性エリテマトーデス、その他の自己免疫疾患の治療にも使用されます 。 ヒドロキシクロロキン硫酸塩は、毒性と副作用を軽減するためにヒドロキシル基が添加されたクロロキンの誘導体です .

準備方法

合成経路と反応条件

ヒドロキシクロロキン硫酸塩の調製には、触媒作用下で4,7-ジクロロキノリンとヒドロキシクロロキンの側鎖を縮合させてヒドロキシクロロキンを得ることが含まれます。 続いて、ヒドロキシクロロキンを硫酸と反応させてヒドロキシクロロキン硫酸塩を生成します 。 反応条件は、高収率と高純度を実現するように最適化されており、工業生産に適したプロセスとなっています .

工業生産方法

工業現場では、ヒドロキシクロロキン硫酸塩は、触媒の存在下で4,7-ジクロロキノリンとヒドロキシクロロキンの側鎖を縮合させることで製造されます。 生成したヒドロキシクロロキンを次に硫酸と反応させてヒドロキシクロロキン硫酸塩を生成します 。 この方法は、米国薬局方の要件を満たす高収率と高純度を保証します .

化学反応の分析

反応の種類

ヒドロキシクロロキン硫酸塩は、次のようなさまざまな化学反応を起こします。

酸化: ヒドロキシクロロキンは酸化されてキノン誘導体を形成する可能性があります。

還元: 還元反応により、ヒドロキシクロロキンを対応するアミン誘導体に転換できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

主要生成物

これらの反応から生成される主要な生成物には、キノン誘導体、アミン誘導体、さまざまな置換ヒドロキシクロロキン化合物が含まれます .

科学研究への応用

ヒドロキシクロロキン硫酸塩は、幅広い科学研究に利用されています。

化学: さまざまな化学反応や合成プロセスにおける試薬として使用されます。

生物学: 細胞プロセスに対する影響や治療薬としての可能性について研究されています。

科学的研究の応用

Historical Context and Mechanism of Action

Hydroxychloroquine sulfate, a derivative of chloroquine, was first synthesized in 1946. It was initially approved for treating malaria but has since gained recognition for its immunomodulatory and anti-inflammatory properties. The drug functions primarily as a weak base, affecting the pH of lysosomes and influencing the processing of antigens, which is crucial in autoimmune responses .

Medical Applications

1. Antimalarial Use

- This compound is effective against Plasmodium falciparum, the parasite responsible for malaria. Although resistance has developed against chloroquine, hydroxychloroquine remains a viable option for malaria prophylaxis in certain regions .

2. Autoimmune Diseases

- Rheumatoid Arthritis (RA) : this compound is classified as a disease-modifying antirheumatic drug (DMARD). It helps reduce inflammation and disease activity in RA patients .

- Systemic Lupus Erythematosus (SLE) : The drug is particularly beneficial in managing SLE by preventing flares and improving long-term survival rates .

- Other Conditions : Hydroxychloroquine is also used in treating other connective tissue diseases and has shown potential benefits in conditions like Sjögren's syndrome and antiphospholipid syndrome .

3. Antiviral Investigations

- Amid the COVID-19 pandemic, this compound garnered attention for its potential antiviral effects against SARS-CoV-2. Early studies indicated that it might inhibit viral replication; however, subsequent clinical trials yielded mixed results regarding its efficacy in treating COVID-19 .

Case Studies and Clinical Trials

A variety of clinical studies have been conducted to assess the efficacy and safety of this compound:

Safety Profile and Adverse Effects

While this compound is generally considered safe, it can cause side effects such as gastrointestinal disturbances, skin rashes, and ocular toxicity with long-term use. Monitoring is essential to mitigate risks associated with prolonged therapy .

作用機序

ヒドロキシクロロキン硫酸塩は、いくつかのメカニズムを通じて効果を発揮します。

類似化合物との比較

ヒドロキシクロロキン硫酸塩は、しばしば次のような他の類似化合物と比較されます。

クロロキン: ヒドロキシクロロキンは、毒性と副作用を軽減するためにヒドロキシル基が添加されたクロロキンの誘導体です.

メトトレキサート: 関節リウマチなど、同様の適応症で使用されますが、作用機序が異なります.

ヒドロキシクロロキン硫酸塩は、抗マラリア、免疫調節、抗炎症作用を組み合わせたユニークな化合物であり、研究と臨床の両方において汎用性が高く価値のある化合物となっています .

生物活性

Hydroxychloroquine sulfate (HCQ) is a derivative of chloroquine, originally developed as an antimalarial agent. Over the years, it has gained recognition for its diverse biological activities, particularly in the treatment of autoimmune diseases and viral infections. This article explores the biological activity of HCQ, detailing its mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of hydroxychloroquine is multifaceted, involving several mechanisms that contribute to its therapeutic effects:

- Alkalinization of Lysosomes and Endosomes : HCQ raises the pH within lysosomes and endosomes, which disrupts the processing of antigens and the maturation of viruses, thereby inhibiting viral replication .

- Immunomodulatory Effects : It modulates immune responses by downregulating cytokine production and inhibiting toll-like receptor (TLR) signaling pathways. This is particularly relevant in autoimmune conditions where excessive inflammation is a concern .

- Antiviral Activity : HCQ has demonstrated antiviral properties against various viruses, including SARS-CoV-2. In vitro studies have shown that HCQ is more potent than chloroquine in inhibiting viral replication .

- Endothelial Protection : In models of systemic lupus erythematosus (SLE), HCQ has been shown to protect endothelial cells from damage induced by inflammatory cytokines like TNF-α .

- Autophagy Inhibition : HCQ acts as an autophagy inhibitor, which can affect cancer cell survival and proliferation by inducing apoptosis in certain cancer types .

Therapeutic Applications

Hydroxychloroquine is primarily used in the management of several conditions:

- Autoimmune Diseases : It is widely prescribed for systemic lupus erythematosus and rheumatoid arthritis due to its immunomodulatory effects.

- Viral Infections : HCQ gained attention during the COVID-19 pandemic for its potential to inhibit SARS-CoV-2; however, clinical efficacy remains debated.

- Cancer Treatment : Research indicates that HCQ may enhance the efficacy of certain cancer therapies by modulating autophagy and immune responses .

Data Table: Summary of Biological Activities

Case Studies

- Systemic Lupus Erythematosus (SLE) :

-

COVID-19 Treatment :

- An observational study assessed the impact of HCQ on hospitalized COVID-19 patients. While initial reports suggested potential benefits, subsequent analyses indicated that higher doses might be necessary to achieve effective plasma concentrations without increasing side effects like QT prolongation .

- Rheumatoid Arthritis :

Research Findings

Recent research continues to explore the potential applications and mechanisms of hydroxychloroquine:

- A study found that HCQ effectively reduced viral loads in patients with chronic viral infections, demonstrating its role in immune modulation and viral suppression .

- Another investigation highlighted the drug's ability to alter intracellular calcium levels, which may influence various cellular processes relevant to both autoimmune responses and cancer biology .

特性

IUPAC Name |

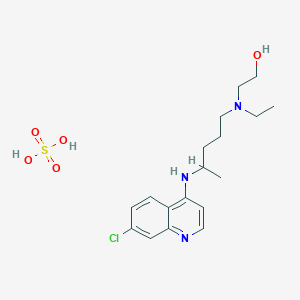

2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26ClN3O.H2O4S/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18;1-5(2,3)4/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBIVZZPXRZKTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28ClN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

118-42-3 (Parent) | |

| Record name | Hydroxychloroquine sulfate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000747364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1047811 | |

| Record name | Hydroxychloroquine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

747-36-4 | |

| Record name | Hydroxychloroquine sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=747-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxychloroquine sulfate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000747364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HYDROXYCHLOROQUINE SULFATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | HYDROXYCHLOROQUINE SULFATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydroxychloroquine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxychloroquine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYCHLOROQUINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q2869CNVH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。